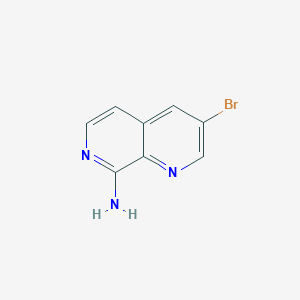
3-Bromo-1,7-naphthyridin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,7-naphthyridin-8-amine is a chemical compound with the molecular formula C8H6BrN3 . It is a solid substance and is used in various chemical reactions due to its unique structure .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 3-Bromo-1,7-naphthyridin-8-amine, has been a topic of interest in recent years . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 3-Bromo-1,7-naphthyridin-8-amine is represented by the linear formula C8H6BrN3 . The InChI code for this compound is 1S/C8H6BrN3/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H, (H2,10,11) .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-1,7-naphthyridin-8-amine are diverse and complex. They include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Physical And Chemical Properties Analysis
3-Bromo-1,7-naphthyridin-8-amine is a solid substance . It has a molecular weight of 224.06 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Copper-Catalyzed Amination : A study demonstrates a method for the amination of bromonaphthyridines like 3-Bromo-1,7-naphthyridin-8-amine using copper catalysis at room temperature. This process yields functional, nonsymmetric diaminonaphthyridines, highlighting a novel approach to synthesize these compounds (Anderson et al., 2010).
Synthesis and Animation Process : Research on 5-bromo-1,7-naphthyridine, closely related to 3-Bromo-1,7-naphthyridin-8-amine, provides insights into its synthesis and animation. The study discusses the transformation of bromonaphthyridine compounds through amination, important for understanding the behavior of such compounds in synthetic pathways (Woźniak & Plas, 1978).
Reaction Mechanisms in Aminations : Investigations into the aminations of bromo-naphthyridines reveal complex mechanisms, potentially involving naphthyridyne intermediates. This knowledge is crucial for understanding and manipulating the reactivity of bromonaphthyridines in chemical syntheses (Czuba, 2010).
Pharmaceutical and Medical Research
- Antimalarial Activity : A study on N4-substituted 7-bromo-1,5-naphthyridin-4-amines, which are structurally similar to 3-Bromo-1,7-naphthyridin-8-amine, demonstrates significant antimalarial activity. This research provides insights into the potential medical applications of bromonaphthyridines in antimalarial drug development (Barlin & Tan, 1985).
Material Science and Chemistry
Metal-Organic Frameworks : Research on metal-organic frameworks (MOFs) includes the functionalization of UiO-66 frameworks with bromo and other substituents. This research opens up possibilities for using bromonaphthyridines in the design and synthesis of novel MOFs (Garibay & Cohen, 2010).
Photoinitiators in Polymer Chemistry : N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, which can be structurally related to 3-Bromo-1,7-naphthyridin-8-amine, are used as photoinitiators under LED light in polymer chemistry. This application demonstrates the role of such compounds in advanced material synthesis and processing (Zhang et al., 2018).
Safety And Hazards
Future Directions
1,8-Naphthyridines, including 3-Bromo-1,7-naphthyridin-8-amine, have wide applicability in medicinal chemistry and materials science . They are used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines will continue to be of considerable interest to the synthetic community .
properties
IUPAC Name |
3-bromo-1,7-naphthyridin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMLYPTVFHPYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=C(C=C21)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,7-naphthyridin-8-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2657900.png)
![2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide](/img/structure/B2657901.png)
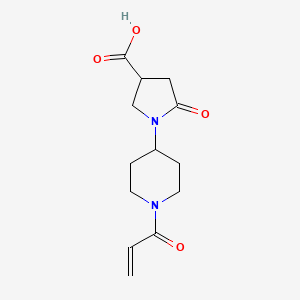
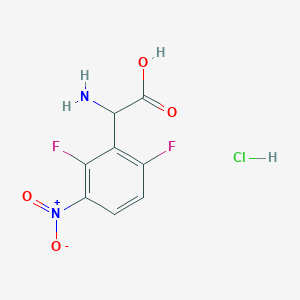
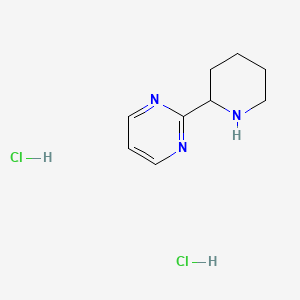
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2657910.png)
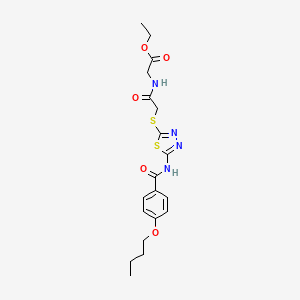
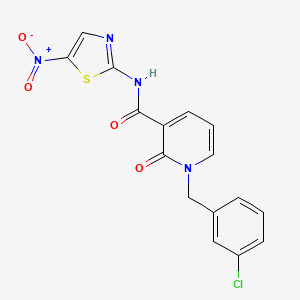
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2657913.png)
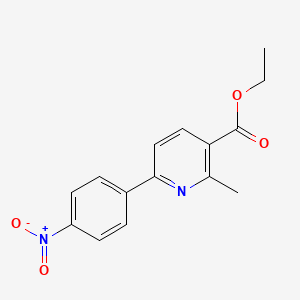
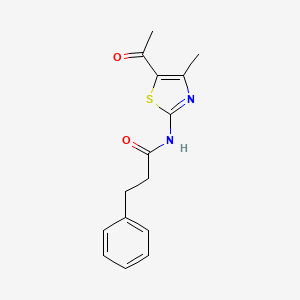
![N-Ethyl-4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2657917.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657921.png)
![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2657923.png)